N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine
Overview
Description
“4-Bromo-3,5-dimethylpyrazole” is a chemical compound with the molecular formula C5H7BrN2 and a molecular weight of 175.03 g/mol . It is also known by other synonyms such as pyrazole, 4-bromo-3,5-dimethyl, 3,5-dimethyl-4-bromopyrazole, and 1h-pyrazole, 4-bromo-3,5-dimethyl .
Molecular Structure Analysis
The InChI Key for “4-Bromo-3,5-dimethylpyrazole” is RISOHYOEPYWKOB-UHFFFAOYSA-N . The SMILES representation is CC1=C (C (=NN1)C)Br .Physical and Chemical Properties Analysis
“4-Bromo-3,5-dimethylpyrazole” is a white to light yellow crystalline powder . It has a melting point of 123-125 °C (lit.) , a predicted boiling point of 269.1±35.0 °C , and a density of 1.595 . It is soluble in methanol .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine and its derivatives have been explored for their synthesis methodologies and potential biological activities, particularly in the realm of antimicrobial properties. For instance, a study by Zaki et al. (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions to synthesize various derivatives, including isoxazoline and pyrazolo[3,4-d]pyridazines, which exhibited significant antimicrobial activities against both gram-positive and gram-negative bacteria. This research highlights the compound's utility in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Anticancer Applications
Further research into the compound's derivatives has uncovered potential anticancer applications. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activity. This study provides a foundation for developing novel anticancer agents using pyrazole derivatives as a core structure (Metwally, Abdelrazek, & Eldaly, 2016).
Supramolecular Chemistry
The versatility of this compound extends to supramolecular chemistry. Guerrero et al. (2015) synthesized ZnII complexes based on hybrid N-pyrazole, N′-imine ligands, demonstrating the compound's potential in supramolecular crystal engineering due to its ease of preparation and diverse bonding properties. These findings suggest applications in materials science and coordination chemistry (Guerrero, Rivas, Calvet, Font‐Bardia, & Pons, 2015).
Corrosion Inhibition
The compound and its derivatives have also been studied for their potential as corrosion inhibitors. Wang et al. (2006) conducted a theoretical DFT study on bipyrazolic-type organic compounds, including derivatives of the target compound, to elucidate their inhibition efficiencies as corrosion inhibitors. The study found that certain parameters such as the HOMO and LUMO energies of these compounds are related to their efficiency as corrosion inhibitors, suggesting potential applications in materials protection (Wang, Wang, Wang, Wang, & Liu, 2006).
Safety and Hazards
“4-Bromo-3,5-dimethylpyrazole” has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It can be inferred from related studies that it may interact with its targets, such as ache, leading to a reduction in the enzyme’s activity . This could affect the normal transmission of nerve pulses, leading to behavioral changes and body movement impairment .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 26017 , which could influence its pharmacokinetic properties.
Result of Action
It has been observed that similar compounds can lead to a significant reduction in ache levels , which could result in behavioral changes and body movement impairment .
Action Environment
It’s worth noting that the compound is highly soluble in water and other polar solvents , which could influence its action and stability in different environments.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN3/c1-8-10(11)9(2)14(12-8)7-5-6-13(3)4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHKOKILDBXDKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN(C)C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213214 | |
Record name | 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170608-73-7 | |
Record name | 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170608-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.